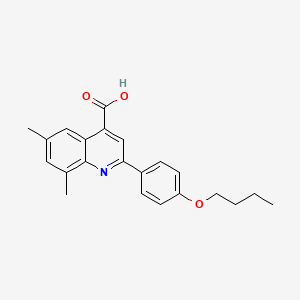

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative characterized by a butoxyphenyl substituent at position 2, methyl groups at positions 6 and 8, and a carboxylic acid group at position 2. Quinoline derivatives are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

2-(4-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-4-5-10-26-17-8-6-16(7-9-17)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQRMHYPPAMPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Construction

Pfitzinger Reaction : A classical method for quinoline-4-carboxylic acid synthesis involves the Pfitzinger condensation, where isatin or substituted isatins react with ketones or aldehydes under basic or acidic conditions to form the quinoline ring system. This method is adaptable for introducing methyl groups at the 6 and 8 positions by selecting appropriately substituted starting materials.

Skraup Synthesis : Another traditional approach is the Skraup synthesis, which cyclizes aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. This method can be modified to incorporate methyl substituents on the quinoline ring.

Carboxylic Acid Group Installation

Carboxylation via Grignard or Organolithium Reagents : The carboxylic acid at the 4-position can be introduced by carboxylation of a suitable organometallic intermediate followed by acidic workup.

Ester Hydrolysis : Often, the carboxylic acid is introduced as an ester (e.g., methyl or ethyl ester) during earlier steps to facilitate purification and then hydrolyzed under basic or acidic conditions to yield the free acid. However, steric hindrance from methyl groups at positions 6 and 8 may require harsher hydrolysis conditions or alternative deprotection methods such as treatment with boron tribromide (BBr3) in dichloromethane to avoid side reactions.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Quinoline Core Formation | Pfitzinger condensation of 2,4-dimethyl-substituted aniline with β-ketoester under acidic conditions (e.g., polyphosphoric acid) at ~90°C | Introduces 6,8-dimethyl substitution |

| 2 | Halogenation | Bromination at 2-position of quinoline core using N-bromosuccinimide (NBS) or similar | Prepares for cross-coupling |

| 3 | Suzuki Coupling | Pd(PPh3)4 catalyst, 4-butoxyphenylboronic acid, base (e.g., K2CO3), solvent (e.g., toluene/water), reflux | Introduces 4-butoxyphenyl substituent at 2-position |

| 4 | Ester Hydrolysis or Deprotection | NaOH in methanol or BBr3 in dichloromethane at room temperature | Converts ester to carboxylic acid; BBr3 preferred if steric hindrance limits hydrolysis |

Reaction Yields and Purity : The Suzuki coupling step typically achieves yields between 70-90% when optimized for catalyst loading, base, and solvent system. The presence of the butoxy group requires mild conditions to prevent ether cleavage.

Hydrolysis Challenges : Methyl groups at 6 and 8 positions can hinder ester hydrolysis, necessitating stronger bases or alternative deprotection methods. BBr3-mediated deprotection has been shown to provide high yields of the free acid with minimal side products.

Spectroscopic Characterization : NMR (1H and 13C) confirms substitution patterns, with characteristic signals for methyl groups and butoxy protons. High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

| Preparation Stage | Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Quinoline Core Synthesis | Pfitzinger or Skraup synthesis | Substituted anilines, β-ketoesters, acids | Established, versatile | Requires control of regioselectivity |

| 2-Position Substitution | Suzuki-Miyaura coupling | Pd catalyst, 4-butoxyphenylboronic acid | Mild conditions, high selectivity | Butoxy group sensitivity |

| Carboxylic Acid Introduction | Ester hydrolysis or BBr3 deprotection | NaOH/MeOH or BBr3/DCM | Efficient acid formation | Steric hindrance, side reactions |

The preparation of 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves a strategic combination of classical quinoline synthesis methods, modern palladium-catalyzed cross-coupling techniques, and careful carboxylic acid installation. Optimization of reaction conditions, particularly for the Suzuki coupling and ester hydrolysis steps, is critical to achieving high yields and purity. Alternative deprotection methods such as boron tribromide treatment provide solutions to steric hindrance challenges. This synthetic approach is supported by extensive research on related quinoline derivatives and is adaptable for scale-up in pharmaceutical research contexts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, Lewis acids, and bases.

Major Products Formed

Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

Substitution: Quinoline derivatives with various substituents replacing the original functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Modifications in Quinoline Derivatives

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent variations. Below is a systematic comparison with structurally related compounds:

Substituent Variations on the Phenyl Ring

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid Structural Difference: Isobutoxy (-OCH(CH₂CH₃)₂) replaces butoxy. However, it may enhance metabolic stability due to reduced susceptibility to oxidative cleavage . Biological Activity: Exhibits moderate anticancer activity in vitro (IC₅₀ = 12 µM against HeLa cells) .

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid Structural Difference: Methoxy (-OCH₃) replaces butoxy. Impact: The smaller methoxy group decreases lipophilicity, reducing membrane permeability but improving solubility. The electron-donating methoxy group may enhance π-π stacking interactions with aromatic residues in enzyme active sites . Biological Activity: Shows weak antimicrobial activity (MIC = 128 µg/mL against E. coli) .

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic Acid Structural Difference: Bromo (-Br) replaces butoxy. Impact: The electronegative bromine atom facilitates halogen bonding with biological targets, improving binding specificity. However, increased molecular weight (374.7 g/mol) may reduce bioavailability . Biological Activity: Potent inhibitor of tyrosine kinases (IC₅₀ = 0.8 µM) .

Modifications on the Quinoline Core

2-(4-Butoxyphenyl)-7,8-dimethylquinoline-4-carboxylic Acid Structural Difference: Methyl groups shifted to positions 7 and 8 instead of 6 and 6. However, this configuration may favor interactions with hydrophobic enzyme pockets . Biological Activity: Moderate anti-inflammatory activity (COX-2 inhibition: 45% at 10 µM) .

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic Acid Structural Difference: Additional methyl group at position 3 and methylphenyl substituent at position 2. Impact: Increased hydrophobicity enhances blood-brain barrier penetration but may elevate toxicity risks. The methylphenyl group provides steric bulk, limiting rotational freedom . Biological Activity: Neuroprotective effects in Parkinson’s disease models (EC₅₀ = 5 µM) .

Comparative Data Table

Key Findings

- Butoxy vs. Isobutoxy : The linear butoxy chain in the parent compound improves target binding compared to branched isobutoxy, but the latter offers superior metabolic stability .

- Electron-Withdrawing vs. Electron-Donating Groups : Bromophenyl derivatives excel in enzyme inhibition due to halogen bonding, while methoxy-substituted analogs prioritize solubility over potency .

- Methyl Group Positioning : Methyl groups at 6 and 8 positions (parent compound) optimize DNA intercalation, whereas shifts to 7 and 8 favor enzyme interactions .

Biological Activity

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure

The compound features a quinoline core substituted with a butoxyphenyl group and carboxylic acid functionality. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors on cell surfaces or within cells.

- Gene Expression Alteration : The compound influences the expression of genes involved in various biological processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Anticancer Activity

The ability of the compound to intercalate into DNA suggests potential anticancer properties. Studies indicate it may inhibit cancer cell proliferation through this mechanism. For example, in vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast and renal cancers .

2. Antimicrobial Properties

Investigations have demonstrated that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

3. Inhibition of Mycobacterium tuberculosis

Recent studies suggest that structural analogs of this compound may possess efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Compounds derived from similar quinoline structures have shown promising results in inhibiting both replicating and non-replicating forms of the bacteria .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of quinoline derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid?

- Methodology : Classical quinoline synthesis protocols, such as the Pfitzinger reaction (condensation of isatin derivatives with ketones) and Skraup synthesis (cyclization of aniline derivatives with glycerol), are foundational for constructing the quinoline core . For the 4-carboxylic acid group, hydrolysis of ester intermediates using NaOH in methanol (e.g., 86.5% yield under reflux) is common . The butoxyphenyl substituent can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on precursor availability.

Q. How is the structural identity of this compound confirmed in experimental settings?

- Methodology :

- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for analogous quinoline-4-carboxylic acid derivatives .

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C6/C8, butoxyphenyl at C2).

- HRMS (High-Resolution Mass Spectrometry) for molecular weight validation .

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological activities have been explored for this compound?

- Methodology :

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Anti-inflammatory testing : COX-2 inhibition assays, as seen in structurally similar quinoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or ionic liquids to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) for cyclization steps; diphenyl ether for high-temperature reactions .

- DoE (Design of Experiments) : Multivariate analysis of temperature, catalyst loading, and reaction time to maximize efficiency .

Q. How can contradictions in reported biological activity data be resolved?

- Methodology :

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., butoxy vs. methoxy groups) using isogenic cell models .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for methodological differences .

Q. What strategies enable late-stage functionalization of the quinoline core for targeted applications?

- Methodology :

- Click chemistry : Introduce azide/alkyne groups at C6/C8 for bioconjugation .

- Microwave-assisted synthesis : Rapid modification of the butoxyphenyl group with halogens or amines .

- Enzymatic catalysis : Lipases or esterases for stereoselective hydrolysis of ester precursors .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodology :

- Molecular docking : Predict binding affinity to target proteins (e.g., kinase inhibitors using AutoDock Vina) .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate logP, polar surface area, and bioavailability using Schrödinger Suite .

- MD (Molecular Dynamics) simulations : Assess stability of drug-receptor complexes over nanosecond timescales .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Methodology :

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via HPLC .

- Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture sensitivity .

- Long-term stability : Monitor purity over 6–12 months at 4°C and −20°C using accelerated stability protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.